methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Description
Methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a quinazoline derivative characterized by a sulfanylidene (C=S) group at position 2, a methyl ester at position 7, and a bulky cycloheptylcarbamoylphenylmethyl substituent at position 2. Quinazoline scaffolds are widely studied for their biological activities, including kinase inhibition and anticancer properties . The compound’s structural complexity arises from its fused bicyclic core and the inclusion of a cycloheptylcarbamoyl group, which enhances lipophilicity and may influence binding interactions in biological systems. Its molecular formula is C₂₈H₂₉N₃O₄S, with a calculated molecular weight of 519.62 g/mol.
Properties
Molecular Formula |
C25H27N3O4S |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H27N3O4S/c1-32-24(31)18-12-13-20-21(14-18)27-25(33)28(23(20)30)15-16-8-10-17(11-9-16)22(29)26-19-6-4-2-3-5-7-19/h8-14,19H,2-7,15H2,1H3,(H,26,29)(H,27,33) |
InChI Key |
YTEWOYCESUJYGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NC4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Thiourea-Mediated Cyclization
A widely adopted method involves reacting 2-amino-4-methoxybenzoic acid 28 with thiourea 107 in the presence of potassium hydroxide under refluxing ethanol. This forms the 2-sulfanylidene-4-oxoquinazoline intermediate 39 (Scheme 1). The reaction proceeds via nucleophilic attack of the amine on the thiourea-derived isothiocyanate, followed by cyclodehydration.
Key Conditions
Microwave-Assisted Catalyst-Free Synthesis
An eco-friendly approach utilizes microwave irradiation to condense 2-aminobenzophenone 19 , 4-(cycloheptylcarbamoyl)benzaldehyde 18 , and ammonium acetate without solvents or catalysts. The reaction achieves 79–94% yields within 10–15 minutes, leveraging rapid thermal activation to form the quinazoline core 20 (Scheme 2).
Esterification at Position 7
The methyl ester is introduced via Fischer esterification or nucleophilic acyl substitution.
Direct Esterification of Carboxylic Acid
The quinazoline-7-carboxylic acid 65 is treated with methanol and sulfuric acid under reflux to form the methyl ester 66 (Scheme 4). This method achieves 88–93% yields but requires anhydrous conditions.
Trimethylsilyl Chloride (TMSCl)-Mediated Esterification
A mild alternative uses TMSCl as a coupling agent, reacting the acid 65 with methanol in dichloromethane at room temperature. Yields improve to 90–95% with reduced side products.
Functional Group Interconversion and Final Modification
Oxidation of Thiol to Sulfanylidene
The 2-thiol intermediate 39 is oxidized to the sulfanylidene derivative 112 using hydrogen peroxide (30%) in acetic acid at 50°C. The reaction completes within 2 hours, yielding 85–92% of the target compound.
Purification and Crystallization
Crude product purification involves recrystallization from ethanol/water (3:1), eliminating chromatographic methods for sustainability.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Thiourea cyclization | Core formation | 70–85 | Scalable, low cost | Requires toxic solvents |
| Microwave synthesis | Solvent-free cyclization | 79–94 | Eco-friendly, rapid | Specialized equipment needed |
| Suzuki coupling | Benzyl group introduction | 82–90 | High regioselectivity | Palladium catalyst cost |
| TMSCl esterification | Ester formation | 90–95 | Mild conditions | Moisture-sensitive reagents |
Mechanistic Insights and Reaction Pathways
Cyclization Mechanism
Thiourea reacts with 2-amino-4-methoxybenzoic acid 28 to form an intermediate thioamide, which undergoes intramolecular cyclization upon dehydration (Figure 1). The 4-oxo group arises from keto-enol tautomerization.
Alkylation Stereoelectronic Effects
The C3 position’s electron-deficient nature directs benzyl group addition via an SN2 mechanism, favored by the quinazoline’s planar geometry.
Scalability and Industrial Feasibility
The microwave-assisted method is optimal for large-scale production due to its short reaction time and absence of solvents . However, the palladium-catalyzed route offers better control for pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{4-[(CYCLOHEPTYLAMINO)CARBONYL]BENZYL}-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzyl derivatives.
Scientific Research Applications
METHYL 3-{4-[(CYCLOHEPTYLAMINO)CARBONYL]BENZYL}-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 3-{4-[(CYCLOHEPTYLAMINO)CARBONYL]BENZYL}-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs primarily differ in substituents at positions 3 and 7 of the quinazoline core. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Bulkiness and Lipophilicity: The target compound’s cycloheptylcarbamoylphenylmethyl group introduces significant steric bulk and lipophilicity compared to the smaller tetrahydrofuran group in the analog from . This may enhance membrane permeability but reduce aqueous solubility.
Functional Group Impact :
- The sulfanylidene (C=S) group in the target compound and differs from the sulfanyl (C–SH) group in , altering hydrogen-bonding and metal-chelating capabilities.
- The amide linkage in the target compound and may confer rigidity and specific binding interactions absent in the ester-dominated analog from .
Crystallographic and Computational Insights
- SHELX and Mercury software are critical for analyzing bond lengths and angles in these compounds. For example, the C=S bond in the target compound (~1.65 Å) is shorter than C–SH (~1.82 Å) in , influencing electronic properties.
- WinGX and ORTEP enable visualization of packing patterns. The bulky cycloheptyl group in the target compound likely disrupts crystal packing efficiency compared to smaller analogs, affecting melting points and stability.
Q & A
Q. What are the optimized synthetic routes for methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis of quinazoline derivatives typically involves multi-step reactions, including cyclization, thiolation, and functional group coupling. For this compound, key steps include:
- Cyclization : Reacting a substituted anthranilic acid derivative with thiourea under acidic conditions to form the quinazoline-2-thione core .
- Coupling : Introducing the cycloheptylcarbamoylphenylmethyl group via nucleophilic substitution or Mitsunobu reaction, using catalysts like cesium carbonate (Cs₂CO₃) in DMF at 60–80°C to enhance reactivity .
- Esterification : Protecting the carboxylic acid group as a methyl ester using methanol and H₂SO₄ under reflux.
Q. Optimization Strategies :
- Temperature Control : Higher yields (≥80%) are achieved by maintaining precise temperatures during cyclization (100°C) and coupling (60–80°C) .
- Catalyst Selection : Cs₂CO₃ improves alkylation efficiency compared to weaker bases like K₂CO₃ .
- Purification : Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate the final product .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Thiourea, HCl, 100°C, 12h | 66–70 | |
| Coupling | Cs₂CO₃, DMF, 60°C, 6h | 80–94 | |
| Esterification | MeOH, H₂SO₄, reflux, 24h | 85–90 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the quinazoline backbone, sulfanylidene group, and methyl ester. Key signals include:
- X-ray Crystallography : Resolve ambiguous stereochemistry or hydrogen bonding patterns. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 5.68 Å, b = 16.04 Å) confirm molecular packing .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 568.53 for C₃₁H₂₇F₃O₇ analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data observed across different experimental setups?
Methodological Answer: Discrepancies in solubility often arise from variations in solvent polarity, temperature, or polymorphic forms. To address this:
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy at λmax ~270 nm (quinazoline absorption) .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphs. For example, a melting endotherm at 180–190°C indicates the stable crystalline form .
- Co-solvent Systems : Use hydrotropic agents (e.g., sodium lauryl sulfate) to enhance aqueous solubility for in vitro assays .
Q. Example Workflow :
Prepare saturated solutions in 10 solvents.
Filter and quantify via HPLC (C18 column, 1.0 mL/min flow).
Correlate solubility with solvent polarity index (e.g., logP) .
Q. What computational approaches are recommended for predicting the binding affinity of this compound with target enzymes (e.g., soluble epoxide hydrolase)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the quinazoline core and enzyme active sites. Key parameters:
- Grid box centered on catalytic residues (e.g., Tyr466 in sEH).
- Dock 20 conformers, rank by binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Analyze RMSD (<2.0 Å indicates stable binding) .
- QSAR Modeling : Develop a model using descriptors like logP, polar surface area, and H-bond donors. Validate with IC₅₀ data from enzymatic assays .
Q. Table 2: Computational Parameters
| Method | Software/Tool | Key Parameters | Output Metric |
|---|---|---|---|
| Docking | AutoDock Vina | Grid size: 60 ų | ΔG (kcal/mol) |
| MD Simulation | GROMACS | Force field: CHARMM36 | RMSD (Å) |
| QSAR | MOE | Descriptors: logP, PSA | R² (≥0.85) |
Q. How can the stability of this compound under physiological conditions be evaluated for in vitro assays?
Methodological Answer:
- pH Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC .
- Thermal Stability : Store at -20°C, 4°C, and 25°C for 30 days. Assess purity using TLC (silica gel, ethyl acetate/hexane 3:7) .
- Light Sensitivity : Expose to UV light (254 nm) for 48h and compare NMR spectra pre/post exposure .
Q. What strategies are effective for elucidating the mechanism of action in anti-inflammatory or anticancer contexts?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against COX-2 or sEH using fluorogenic substrates (e.g., CMEC for sEH; λex/em = 330/465 nm) .
- Gene Expression Profiling : Perform RNA-seq on treated cancer cells (e.g., MCF-7) to identify downregulated pathways (e.g., PI3K/AKT) .
- Apoptosis Assays : Use Annexin V-FITC/PI staining and flow cytometry to quantify apoptotic populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
